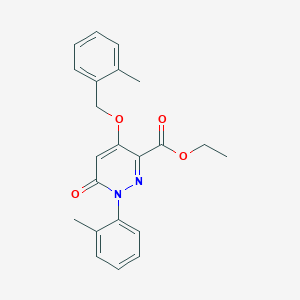![molecular formula C12H18ClN B2540030 [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride CAS No. 1909288-59-0](/img/structure/B2540030.png)
[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride is a chemical compound with a unique cyclopropyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopropyl-containing amines and their derivatives. Examples include:
- [(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine
- [(1S,3S)-2,2-Dimethyl-3-(4-methylphenyl)cyclopropyl]methanamine
Uniqueness
[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride is unique due to its specific stereochemistry and the presence of the phenyl group, which may confer distinct biological and chemical properties compared to its analogs.
Propriétés
IUPAC Name |
[(1S,3S)-2,2-dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9;/h3-7,10-11H,8,13H2,1-2H3;1H/t10-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJLLVIIFVIVDW-ACMTZBLWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C2=CC=CC=C2)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1C2=CC=CC=C2)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)




![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2539958.png)
![4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2539962.png)
![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)

![3,4-dimethoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2539966.png)



